molecular formula C8H10FN B12821375 2-Fluoro-3,5-dimethylaniline

2-Fluoro-3,5-dimethylaniline

Cat. No.: B12821375
M. Wt: 139.17 g/mol
InChI Key: GDNLMXJBXYGRPE-UHFFFAOYSA-N
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Description

2-Fluoro-3,5-dimethylaniline is a fluorinated aromatic amine that serves as a valuable synthetic intermediate in organic chemistry and drug discovery. The incorporation of a fluorine atom and methyl groups on the aniline ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a useful building block for developing potential pharmaceuticals and agrochemicals . Fluorinated anilines are commonly employed in the synthesis of more complex molecules, including dyes, functional materials, and ligands for catalysis . As a primary amine, it readily undergoes diazotization and other coupling reactions, allowing for the introduction of the 2-fluoro-3,5-dimethylphenyl moiety into target structures . Researchers utilize this compound in the exploration of new chemical entities, particularly in areas where the unique properties of fluorine, such as its high electronegativity and small atomic radius, can enhance a compound's binding affinity or bioavailability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

IUPAC Name

2-fluoro-3,5-dimethylaniline

InChI

InChI=1S/C8H10FN/c1-5-3-6(2)8(9)7(10)4-5/h3-4H,10H2,1-2H3

InChI Key

GDNLMXJBXYGRPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)F)C

Origin of Product

United States
Foundational & Exploratory

Regiochemical Fidelity in Electrophilic Aromatic Substitution: A Mechanistic Whitepaper on 2-Fluoro-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Regioselectivity, and Self-Validating Synthetic Protocols

Executive Summary

Predicting the regiochemical outcome of Electrophilic Aromatic Substitution (EAS) in highly substituted benzenes requires moving beyond simple additive directing rules. In molecules like 2-fluoro-3,5-dimethylaniline , the interplay between electronic resonance (+M), inductive withdrawal (-I), and steric hindrance creates a complex energy landscape[1]. This whitepaper dissects the mechanistic causality governing EAS in this specific substrate, proving why substitution occurs exclusively at the sterically hindered C4 position rather than the more accessible C6 position. Furthermore, we provide a field-proven, self-validating experimental protocol for its regioselective bromination.

Structural & Electronic Profiling

To understand the regioselectivity of 2-fluoro-3,5-dimethylaniline, we must first map the electronic contributions of its four existing substituents. The aromatic ring has only two available positions for electrophilic attack: C4 and C6 .

Both the regioselectivity and the reaction kinetics are dictated by the stabilization of the cationic Wheland intermediate (σ-complex)[2]. The table below quantifies the directing effects using Hammett constants (σ) as a proxy for electronic influence.

Table 1: Substituent Electronic Effects on Regioselectivity
SubstituentPositionDirecting PreferenceElectronic Effect (Hammett Proxy)Impact on C4Impact on C6
-NH₂ C1Ortho/ParaStrongly Activating (+M, -I)Para (Strong)Ortho (Strong)
-F C2Ortho/ParaWeakly Deactivating (+M, -I)Meta (Weak -I)Meta (Weak -I)
-CH₃ C3Ortho/ParaActivating (+I, Hyperconjugation)Ortho (Mod.)Para (Mod.)
-CH₃ C5Ortho/ParaActivating (+I, Hyperconjugation)Ortho (Mod.)Ortho (Mod.)

Data inference based on standard EAS regioselectivity principles[3].

Electronically, both C4 and C6 appear highly activated. The strongly activating -NH₂ group directs to both positions, and the two methyl groups provide additional stabilization. The fluorine atom at C2 is meta to both C4 and C6, meaning it exerts an equal, weakly deactivating inductive (-I) pull on both potential reaction sites without offering resonance (+M) stabilization to either.

Regioselectivity cluster_0 Substituent Directing Effects cluster_1 Potential EAS Sites NH2 -NH2 (C1) Strong +M, Para/Ortho C4 C4 Position (Sterically Hindered, Electronically Favored) NH2->C4 Dominant Para Directing C6 C6 Position (Less Hindered, Resonance Inhibited) NH2->C6 Ortho Directing F -F (C2) Weak -I, Meta to C4/C6 F->C4 Inductive Deactivation F->C6 Inductive Deactivation CH3 -CH3 (C3, C5) Weak +I, Ortho/Para CH3->C4 Ortho Activation CH3->C6 Ortho/Para Activation

Fig 1: Electronic directing effects governing EAS regioselectivity in 2-fluoro-3,5-dimethylaniline.

Mechanistic Causality: The C4 vs. C6 Conundrum

At first glance, predicting the major product presents a paradox between steric hindrance and electronic dominance.

The Steric Argument for C6: The C4 position is flanked by two methyl groups at C3 and C5 (the "buttressing effect"), making it a highly sterically compressed pocket. Conversely, C6 is flanked by only one methyl group (C5) and the relatively planar amino group (C1). Based purely on steric approach, C6 should be favored[4].

The Electronic Argument for C4 (Steric Inhibition of Resonance): Despite the severe steric crowding at C4, EAS reactions (such as bromination) on this scaffold proceed with near-exclusive C4 regioselectivity . This is corroborated by analogous reactions on 3,5-dimethylaniline, which exclusively yield the 4-bromo derivative[5].

The causality lies in the geometry of the transition state. If an electrophile attacks at C6 (ortho to the -NH₂ group), the resulting sp³ hybridization at C6 and the bulk of the incoming electrophile force the adjacent -NH₂ group to rotate out of the aromatic plane to alleviate A(1,3) strain. This rotation breaks the critical p-orbital overlap between the nitrogen's lone pair and the aromatic π-system, effectively neutralizing the +M resonance stabilization right when the Wheland intermediate needs it most.

Conversely, attack at C4 occurs far from the -NH₂ group. The amino group remains perfectly coplanar with the ring, allowing maximal electron donation to stabilize the carbocation. The energetic penalty of the steric clash between the two methyl groups at C4 is far lower than the penalty of losing the -NH₂ resonance stabilization at C6. Therefore, the reaction is under strict stereoelectronic control, favoring the para position.

Experimental Methodology: Regioselective Bromination

To harness this regioselectivity, we utilize N-Bromosuccinimide (NBS) rather than elemental bromine (Br₂). Highly activated anilines are prone to over-bromination and oxidative degradation[6]. NBS in a polar aprotic solvent provides a low, steady-state concentration of the bromonium ion (Br⁺), ensuring mono-halogenation and excellent functional group tolerance.

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3,5-dimethylaniline (1.0 equiv, 10 mmol) and dissolve in anhydrous Acetonitrile (MeCN, 0.2 M).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the thermal energy of the system suppresses the activation of the higher-energy C6 pathway, locking in the kinetic preference for C4.

  • Electrophile Addition: Dissolve NBS (1.05 equiv, 10.5 mmol) in a minimal amount of MeCN. Add this solution dropwise over 30 minutes to the stirring aniline solution.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor completion via TLC or LC-MS (typically 2-4 hours).

  • Quench & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 4-bromo-2-fluoro-3,5-dimethylaniline .

Protocol SM 2-Fluoro-3,5-dimethylaniline (1.0 equiv) Reaction Electrophilic Bromination (Para-selective attack) SM->Reaction Controlled Addition Reagent N-Bromosuccinimide (NBS) (1.05 equiv) Reagent->Reaction Controlled Addition Solvent Acetonitrile (MeCN) 0 °C to RT Solvent->Reaction Controlled Addition Workup Aqueous Quench (Na2S2O3 / Extraction) Reaction->Workup 1-2 Hours Product 4-Bromo-2-fluoro-3,5-dimethylaniline (Isolated Yield > 85%) Workup->Product Silica Gel Chromatography

Fig 2: Step-by-step synthetic workflow for the regioselective bromination using NBS in MeCN.

Orthogonal Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the regiochemical outcome must be unambiguously proven without relying solely on assumed directing rules. Standard 1D ¹H NMR is insufficient because both the C4-bromo and C6-bromo isomers will present a single aromatic proton singlet.

The Self-Validating NOESY NMR Experiment: We utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to map the spatial proximity of the remaining protons. By irradiating the sole remaining aromatic proton (~6.5 ppm), we can definitively assign the structure based on through-space interactions:

  • If the product is the C4-bromo isomer (Expected): The remaining proton is at C6 . Irradiating the C6-H will show a strong NOE cross-peak with the -NH₂ protons (at C1) and an NOE with only ONE methyl group (the C5-CH₃).

  • If the product is the C6-bromo isomer (Unexpected): The remaining proton is at C4 . Irradiating the C4-H will show NOE cross-peaks with TWO methyl groups (C3-CH₃ and C5-CH₃), and crucially, NO NOE with the distant -NH₂ protons.

This binary analytical output creates a closed-loop, self-validating system that guarantees the regiochemical fidelity of the synthesized API intermediate.

References

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. 1

  • Electrophilic aromatic substitution. Wikipedia. 2

  • Managing Regioselectivity in Electrophilic Aromatic Substitution. Benchchem. 3

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. PMC. 4

  • 4-Bromo-3,5-dimethylaniline synthesis. ChemicalBook. 5

  • Common side products in the bromination of 3,4,5-trimethylaniline. Benchchem. 6

Sources

Methodological & Application

Application Note: Advanced Buchwald-Hartwig Amination Protocols for Deactivated Primary Anilines

Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 2-Fluoro-3,5-dimethylaniline Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The Buchwald-Hartwig amination has fundamentally transformed C–N bond formation in pharmaceutical development. However, coupling sterically hindered and electronically deactivated primary anilines—such as 2-fluoro-3,5-dimethylaniline—remains a persistent challenge. This application note provides a comprehensive, field-validated protocol for achieving high-yielding, mono-selective N-arylation of this specific substrate. By leveraging third-generation palladium precatalysts (Pd G3) and the dialkylbiarylphosphine ligand BrettPhos, this guide establishes a self-validating workflow designed to overcome the intrinsic electronic and steric barriers of the substrate.

Mechanistic Insights: The Substrate Challenge

To successfully couple 2-fluoro-3,5-dimethylaniline, one must first understand the causality behind its poor reactivity under standard amination conditions.

  • Electronic Deactivation: The highly electronegative ortho-fluorine induces a strong dipole and exerts a powerful inductive (-I) electron-withdrawing effect 1. This significantly diminishes the nucleophilicity of the primary amine lone pair, impeding its ability to attack the electrophilic Pd(II) intermediate during the amine coordination phase.

  • Steric and Conformational Microenvironments: While the 3,5-dimethyl groups provide meta-steric bulk that increases the overall lipophilicity of the scaffold, the ortho-fluorine introduces localized steric hindrance. Furthermore, the ortho-fluorine can participate in non-covalent interactions (e.g., F···Pd coordination or F···H–N hydrogen bonding), which can alter the trajectory of the critical reductive elimination step.

  • Ligand Causality (BrettPhos vs. RuPhos): To overcome these barriers, the choice of the dialkylbiarylphosphine ligand is paramount. Density Functional Theory (DFT) studies on the catalytic activity of BrettPhos and RuPhos demonstrate that for Pd-BrettPhos systems, oxidative addition is the rate-limiting step, whereas for Pd-RuPhos, reductive elimination is rate-limiting 2. Because 2-fluoro-3,5-dimethylaniline is a primary aniline, BrettPhos is uniquely suited to prevent deleterious diarylation (over-arylation) 3 while providing the necessary steric bulk to accelerate reductive elimination once the deactivated amine finally coordinates. These two ligands provide the widest scope for Pd-catalyzed C–N cross-coupling reactions 4.

BHCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Ar-X PdII_Ar Ar-Pd(II)(X)-BrettPhos Intermediate I OxAdd->PdII_Ar AmineBind Amine Coordination (2-Fluoro-3,5-dimethylaniline) PdII_Ar->AmineBind Deprot Deprotonation (NaOtBu) AmineBind->Deprot PdII_Amine Ar-Pd(II)(NHR)-BrettPhos Intermediate II RedElim Reductive Elimination (Rapid via BrettPhos) PdII_Amine->RedElim Deprot->PdII_Amine NaX + tBuOH RedElim->Pd0 Catalyst Regeneration Product Mono-arylated Product (C-N Bond Formed) RedElim->Product

Fig 1: Buchwald-Hartwig catalytic cycle using Pd-BrettPhos for 2-Fluoro-3,5-dimethylaniline.

Catalyst System Design: The Role of Pd G3 Precatalysts

Traditional Pd sources (e.g., Pd2​(dba)3​ ) often suffer from incomplete activation or competitive inhibition by the dba ligand, which can stall the catalytic cycle when dealing with poorly nucleophilic amines. For deactivated substrates, we strongly recommend third-generation (Pd G3) or fourth-generation (Pd G4) precatalysts 5. These precatalysts undergo rapid, quantitative activation under mildly basic conditions to generate the highly active mono-ligated L-Pd(0) species, ensuring the catalyst enters the cycle before degradation pathways (like Pd-black precipitation) can occur.

Quantitative Data: Optimization Matrix

To illustrate the necessity of the BrettPhos Pd G3 system, Table 1 summarizes the optimization landscape for coupling 2-fluoro-3,5-dimethylaniline with a model unactivated aryl chloride (4-chlorotoluene) at 90 °C.

Catalyst System (2 mol%)Base (1.5 eq)SolventTime (h)Conversion (%)Mono:Di Selectivity
BrettPhos Pd G3 NaOtBu Toluene 4 >95% >99:1
RuPhos Pd G3NaOtBuToluene488%92:8
XPhos Pd G2 Cs2​CO3​ Dioxane1265%85:15
Pd2​(dba)3​
  • rac-BINAP
NaOtBuToluene24<15%N/A

Table 1: Catalyst and condition optimization. BrettPhos Pd G3 demonstrates superior conversion and absolute mono-selectivity for the target deactivated aniline.

Experimental Protocol: Self-Validating Workflow

Note: This protocol is designed as a self-validating system. Visual cues (In-Process Controls - IPC) are provided to ensure process integrity at each step.

Reagents Required:
  • Aryl halide (e.g., Aryl chloride or bromide): 1.0 mmol

  • 2-Fluoro-3,5-dimethylaniline : 1.2 mmol (slight excess to drive coordination)

  • BrettPhos Pd G3 : 18.1 mg, 0.02 mmol (2 mol%)

  • Sodium tert-butoxide (NaOtBu) : 144 mg, 1.5 mmol

  • Anhydrous Toluene : 5.0 mL (Degassed)

Step-by-Step Methodology:

Step 1: Inert Atmosphere Preparation (Glovebox or Schlenk Line)

  • Causality: Pd(0) intermediates and electron-rich phosphine ligands are highly sensitive to oxidation. Oxygen ingress will rapidly oxidize the phosphine ligand, killing the catalytic cycle.

  • Action : To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), BrettPhos Pd G3, and NaOtBu.

Step 2: Solvent and Substrate Addition

  • Action : Seal the vial with a PTFE-lined septum cap. If operating outside a glovebox, evacuate and backfill the vial with ultra-pure Argon three times. Add anhydrous, sparged Toluene (5.0 mL) via syringe. Add the aryl halide (if liquid) and 2-Fluoro-3,5-dimethylaniline via microsyringe.

  • Visual IPC: Upon addition of the solvent and base, the precatalyst will activate. The solution should transition from a dark red/burgundy suspension to a homogeneous golden-yellow or orange solution . A persistent black precipitate at this stage indicates premature catalyst decomposition (Pd black) due to oxygen or wet solvent.

Step 3: Reaction Execution (Heating)

  • Action : Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

  • Causality: Vigorous stirring is essential as the reaction will become heterogeneous due to the precipitation of insoluble sodium halide salts (NaCl or NaBr) as the cross-coupling progresses.

Step 4: Reaction Monitoring and Workup

  • Action : Monitor the reaction via LC-MS or TLC. The disappearance of the aryl halide indicates completion. Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and quench by filtering through a short pad of Celite to remove the Pd catalyst and inorganic salts.

  • Visual IPC: The Celite pad will capture the dark catalyst residues and salts, yielding a clear, pale-yellow filtrate.

Step 5: Purification

  • Action : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure mono-arylated 2-fluoro-3,5-dimethylaniline derivative.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Activation (Pd G3 + Base) Prep->Mix Add 3. Substrate Addition (Aniline + Ar-X) Mix->Add Heat 4. Heating (90°C, 4-12h) Add->Heat Workup 5. Workup & Purify (Celite Filtration) Heat->Workup

Fig 2: Self-validating experimental workflow for the Pd-catalyzed amination of anilines.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction ACS Omega[Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides National Institutes of Health (NIH) / PMC[Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases Chemical Science (RSC Publishing)[Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Fluorinated Pharmaceutical Intermediates from 2-Fluoro-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into molecular frameworks is a cornerstone of modern medicinal chemistry, conferring enhanced metabolic stability, bioavailability, and target-binding affinity.[1][2][3] 2-Fluoro-3,5-dimethylaniline serves as a versatile and valuable starting material for the synthesis of a diverse array of fluorinated intermediates, which are pivotal in the development of novel active pharmaceutical ingredients (APIs).[4] This guide provides an in-depth exploration of key synthetic transformations originating from 2-Fluoro-3,5-dimethylaniline, focusing on diazotization-based reactions and the construction of fluorinated heterocyclic systems. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer visual workflows to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Value of 2-Fluoro-3,5-dimethylaniline

Fluorinated organic compounds represent a rapidly growing class of molecules in the pharmaceutical industry, with fluorinated drugs constituting a significant portion of new approvals by the FDA.[5][6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[3][7]

2-Fluoro-3,5-dimethylaniline is a particularly useful building block due to its trifunctional nature:

  • An Amino Group: A versatile handle for diazotization, acylation, and as a nucleophile for building heterocyclic rings.

  • A Fluoro Substituent: Itself a key feature, it also influences the reactivity of the aromatic ring.

  • Two Methyl Groups: These provide steric bulk and electronic influence, which can be exploited to control regioselectivity in subsequent reactions and to modulate the lipophilicity of the final compound.

This document details two primary synthetic avenues from this starting material: (1) Conversion of the amino group into other functionalities via diazonium salt intermediates, and (2) Its use as a cornerstone for building complex fluorinated heterocycles.

Pathway I: Functional Group Interconversion via Diazonium Salts

The transformation of an aromatic primary amine into a diazonium salt is one of the most powerful strategies in aromatic chemistry. The resulting diazonium group (-N₂⁺) is an excellent leaving group (releasing innocuous nitrogen gas) and can be displaced by a wide variety of nucleophiles.[8][9]

Core Principle: The Diazotization Reaction

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt. Nitrous acid is unstable and is therefore generated in situ from the reaction of a nitrite salt (e.g., sodium nitrite, NaNO₂) with a strong acid (e.g., HCl, HBF₄).[10] The reaction must be performed at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.[10]

The Balz-Schiemann Reaction: Introducing a Second Fluorine Atom

For creating poly-fluorinated aromatics, the Balz-Schiemann reaction is the method of choice. It involves the diazotization of an aniline in the presence of tetrafluoroboric acid (HBF₄) or its salts, leading to the formation of a relatively stable diazonium tetrafluoroborate salt. Gentle thermal or photochemical decomposition of this isolated salt then yields the corresponding aryl fluoride.[11][12][13][14]

Balz_Schiemann cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluoro-dediazoniation A 2-Fluoro-3,5-dimethylaniline B Arenediazonium Tetrafluoroborate Salt A->B NaNO₂, HBF₄ 0-5 °C C 1,2-Difluoro-3,5-dimethylbenzene (Target Intermediate) B->C Heat (Δ) - N₂, - BF₃

Caption: Balz-Schiemann reaction workflow.

This protocol details the conversion of 2-Fluoro-3,5-dimethylaniline to a difluorinated intermediate.

Materials & Reagents:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles
2-Fluoro-3,5-dimethylaniline 139.18 10.0 g 0.0718
Tetrafluoroboric acid (48% in H₂O) 87.81 35 mL ~0.18
Sodium Nitrite (NaNO₂) 69.00 5.2 g 0.0754
Diethyl ether - As needed -
Saturated Sodium Bicarbonate (NaHCO₃) - As needed -

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Fluoro-3,5-dimethylaniline (10.0 g) and tetrafluoroboric acid (35 mL). Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (5.2 g) in a minimal amount of cold water (~15 mL). Add this solution dropwise to the aniline mixture via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C. The addition should take approximately 30-45 minutes.

    • Causality Insight: Slow, controlled addition of NaNO₂ is critical to manage the exothermicity of the reaction and prevent the formation of unwanted side products, such as phenols.[14]

  • Isolation of Diazonium Salt: After the addition is complete, continue stirring the resulting thick slurry at 0 °C for another 30 minutes. Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with cold water, followed by cold methanol, and finally with cold diethyl ether to facilitate drying.

  • Thermal Decomposition: Carefully transfer the dried, solid diazonium salt to a clean flask. Heat the solid gently (e.g., with a heat gun or in an oil bath starting at ~100 °C) until the evolution of nitrogen gas and boron trifluoride ceases. The product will distill or can be collected from the reaction vessel.

    • Safety Note: The thermal decomposition should be performed in a well-ventilated fume hood and behind a safety shield. While generally more stable than other diazonium salts, diazonium tetrafluoroborates can decompose vigorously.

  • Work-up and Purification: Dissolve the crude product in diethyl ether. Wash sequentially with saturated NaHCO₃ solution and water. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude 1,2-Difluoro-3,5-dimethylbenzene can be purified by fractional distillation.

The Sandmeyer Reaction: Accessing Halogenated and Cyano Intermediates

The Sandmeyer reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) to catalyze the displacement of the diazonium group with chloride, bromide, or cyanide, respectively.[15][16] This provides a reliable method for introducing these functionalities into substitution patterns that might be difficult to achieve through direct electrophilic aromatic substitution.[8]

Procedure Outline:

  • Prepare the diazonium salt as a chloride salt by diazotizing 2-Fluoro-3,5-dimethylaniline with NaNO₂ in aqueous HCl at 0-5 °C.

  • In a separate flask, prepare the copper(I) cyanide reagent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature or heat gently to drive the reaction to completion, observed by the cessation of nitrogen evolution.

  • Extract the product, wash, dry, and purify.

Pathway II: Synthesis of Fluorinated Heterocyclic Intermediates

Anilines are fundamental building blocks for a vast number of heterocyclic systems, which form the core of many pharmaceuticals.[5][17] The nucleophilic amino group of 2-Fluoro-3,5-dimethylaniline can participate in condensation and cyclization reactions to build fused ring systems.

Principle: Condensation and Cyclization

The synthesis of fluorinated heterocycles often involves the reaction of the aniline with a partner molecule containing two electrophilic sites, such as a 1,3-dicarbonyl compound, leading to the formation of rings like pyrazoles or quinolines.[18] The fluorine and methyl substituents on the aniline ring can influence the reaction's regioselectivity and the properties of the resulting heterocycle.

Pyrazole_Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling & Cyclization A 2-Fluoro-3,5-dimethylaniline B Arenediazonium Salt A->B NaNO₂, HCl 0-5 °C D Fluorinated Pyrazole Intermediate B->D Base (e.g., NaOAc) Coupling followed by in situ cyclization C Active Methylene Compound (e.g., Malononitrile) C->D Base (e.g., NaOAc) Coupling followed by in situ cyclization

Caption: Synthesis of a pyrazole via diazonium coupling.

This protocol adapts a common strategy for pyrazole synthesis where a diazonium salt is coupled with an active methylene compound.[19]

Materials & Reagents:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles
2-Fluoro-3,5-dimethylaniline 139.18 10.0 g 0.0718
Concentrated HCl 36.46 20 mL -
Sodium Nitrite (NaNO₂) 69.00 5.0 g 0.0725
Malononitrile 66.06 4.75 g 0.0718
Sodium Acetate 82.03 15 g 0.183

| Ethanol | - | As needed | - |

Procedure:

  • Diazotization: In a 250 mL beaker, suspend 2-Fluoro-3,5-dimethylaniline (10.0 g) in a mixture of concentrated HCl (20 mL) and water (50 mL). Cool the mixture to 0 °C in an ice bath.

  • Add a solution of sodium nitrite (5.0 g) in water (15 mL) dropwise, keeping the temperature below 5 °C. Stir for 15 minutes after addition is complete to ensure full formation of the diazonium salt.

  • Coupling Reaction: In a separate 1 L beaker, dissolve malononitrile (4.75 g) and sodium acetate (15 g) in ethanol (150 mL). Cool this solution to 0-5 °C.

  • Cyclization: Slowly add the cold diazonium salt solution to the malononitrile solution with vigorous stirring. A colored precipitate should form immediately.

    • Mechanistic Insight: The diazonium salt acts as an electrophile, attacking the carbanion formed from the deprotonation of malononitrile. The resulting intermediate rapidly undergoes an intramolecular cyclization to form the pyrazole ring.[19]

  • Isolation: Allow the mixture to stir in the ice bath for 2 hours. Collect the solid product by vacuum filtration. Wash the product thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure pyrazole intermediate.

Conclusion

2-Fluoro-3,5-dimethylaniline is a powerful and versatile precursor for constructing high-value fluorinated pharmaceutical intermediates. The classic transformations of diazotization, followed by Balz-Schiemann or Sandmeyer reactions, provide reliable access to a range of di- and tri-substituted fluorinated aromatic cores. Furthermore, its identity as a substituted aniline allows for its direct incorporation into medicinally relevant heterocyclic scaffolds like pyrazoles. The protocols and principles outlined in this guide offer a robust foundation for researchers to leverage this key starting material in the complex and rewarding field of drug discovery.

References

  • The Expanding Role of 2-Fluoro-N-methylaniline in Chemical Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Yuan, M., Huang, Y., & Tang, G. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters, 32(9), 2647-2656.
  • Sandmeyer reaction. (2024). In Wikipedia.
  • Fluorinated Pharmaceutical Intermediates - Pharma Innovation. (n.d.).
  • Singh, R. P., & Kumar, G. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 20(29), 5625-5659.
  • Petrov, V. A., & Starovoitov, A. V. (2006). Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents. Journal of Fluorine Chemistry, 127(8), 1064-1070.
  • Lee, H. G., & Miller, S. J. (2019). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Organic Chemistry, 84(16), 9789-9798.
  • Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7000.
  • Levin, V. V., Zemtsov, A. A., Strelnik, A. G., & Dilman, A. D. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(30), 10597-10600.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2023). Organic Process Research & Development, 27(4), 696-702.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022-1048.
  • Synthesis of Fluorinated Heterocycles. (2003). Journal of Fluorine Chemistry, 119(1), 59-67.
  • Chemists develop new synthesis method for producing fluorinated piperidines. (2019, January 23). ScienceDaily.
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  • Garel, L., & Saint-Jalmes, L. (2006). One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. Tetrahedron Letters, 47(32), 5705-5708.
  • Kaur, H., Zarrour, Y., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3125-3146.
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  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2016). Tetrahedron Letters, 57(4), 457-459.
  • Fluorine as a key element in modern drug discovery and development. (2018, May 4). LE STUDIUM.
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  • Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
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Catalytic reduction of fluorinated nitroarenes to 2-Fluoro-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Reduction of 2-Fluoro-3,5-dimethylnitrobenzene to 2-Fluoro-3,5-dimethylaniline

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers

Introduction & Mechanistic Rationale

The synthesis of 2-Fluoro-3,5-dimethylaniline is a critical transformation in the development of fluorinated pharmaceuticals and agrochemicals. The primary challenge in reducing its precursor, 2-Fluoro-3,5-dimethylnitrobenzene, is achieving complete reduction of the nitro group without triggering hydrodefluorination (HDF) of the aryl-fluoride bond.

The Causality of Chemoselectivity: Fluorine is highly electronegative, which inductively strengthens the C–F bond. However, once the strongly electron-withdrawing nitro group is reduced to an electron-donating amine, the aromatic ring becomes electron-rich. Under standard catalytic hydrogenation conditions (e.g., using Palladium on Carbon, Pd/C), the electron-rich fluoroaniline product readily undergoes oxidative addition by the Pd(0) active species, leading to rapid C–F bond cleavage and the formation of the des-fluoro byproduct (3,5-dimethylaniline)[1].

To circumvent this, we must select catalysts with a higher activation barrier for C–F oxidative addition. Platinum (Pt/C) is the industry standard for avoiding HDF in high-pressure systems. Alternatively, modern green chemistry approaches utilize non-noble metals—such as immobilized Iron in ionic liquids (ImmFe-IL), single-atom Nickel (Ni/SiO₂), or Cobalt polymers (Co-pol)—which operate via single-electron transfer or constrained coordination geometries that completely prevent C–F activation[1][2][3].

Reaction Pathway & Chemoselectivity Dynamics

Pathway SM 2-Fluoro-3,5-dimethylnitrobenzene (Starting Material) Int Hydroxylamine Intermediate (Transient) SM->Int + H2 (Fast) Prod 2-Fluoro-3,5-dimethylaniline (Target Product) Int->Prod + H2 / - H2O (Rate-determining) Byprod 3,5-Dimethylaniline + HF (Dehalogenation Byproduct) Prod->Byprod Hydrodefluorination (Avoided by Catalyst Choice)

Figure 1: Reaction pathway for the catalytic reduction of 2-Fluoro-3,5-dimethylnitrobenzene.

Catalyst Screening & Optimization Data

The following table synthesizes quantitative data from benchmarked catalytic systems for fluoronitrobenzene reduction, demonstrating the critical need for catalyst optimization to prevent dehalogenation[1][2][3].

Catalyst SystemReducing AgentTemp (°C)Time (h)Conversion (%)Selectivity for Target (%)Dehalogenation (%)
10% Pd/C (Standard)H₂ (3 bar)254>9945.055.0
5% Pt/C H₂ (3 bar)256>9998.5<1.5
Ni/SiO₂ (Single-Atom)Electrochemical60N/A9.2*98.1<1.0
Co-pol NaBH₄251299>99.0<1.0
ImmFe-IL NH₂NH₂·H₂O1101298>99.0<1.0

*Note: Ni/SiO₂ data reflects early-stage electrochemical yield parameters; thermal catalytic yields are typically higher[2].

Experimental Protocols

To ensure reproducibility across different laboratory setups, two validated methodologies are provided. Each protocol is designed as a self-validating system , incorporating specific checkpoints to guarantee safety and product integrity.

Protocol A: Scalable High-Pressure Hydrogenation (Pt/C Method)

Best for: Large-scale synthesis and industrial process chemistry.

Materials:

  • 2-Fluoro-3,5-dimethylnitrobenzene (1.0 equiv, 100 mmol)

  • 5% Pt/C (1.5 mol% Pt)

  • Methanol or Ethanol (HPLC grade, 150 mL)

Step-by-Step Workflow:

  • Preparation: Charge a Parr autoclave (or equivalent pressure reactor) with 2-Fluoro-3,5-dimethylnitrobenzene and the alcoholic solvent.

  • Catalyst Addition: Carefully add the 5% Pt/C catalyst. Causality Note: Dry Pt/C is pyrophoric. Adding it to the solvent under a gentle stream of N₂ prevents localized ignition of solvent vapors.

  • Inerting & Pressurization: Seal the reactor. Purge the headspace with N₂ gas three times (pressurize to 3 bar, then vent). Repeat this purging cycle three times with H₂ gas. Finally, pressurize the reactor to 3–5 bar of H₂.

  • Reaction Execution: Initiate stirring at 600 rpm at 25 °C.

  • Self-Validation Checkpoint: Monitor the H₂ mass flow or pressure drop. The reaction is deemed complete strictly when the theoretical volume of H₂ (3.0 molar equivalents) has been consumed and pressure stabilizes for >30 minutes. Do not exceed 6 hours to prevent trace HDF.

  • Workup: Vent the reactor safely. Filter the crude mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad with 50 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Fluoro-3,5-dimethylaniline.

Protocol B: Bench-Scale Transfer Hydrogenation (ImmFe-IL Method)

Best for: Discovery chemistry, high-throughput screening, and avoiding high-pressure H₂ gas[3].

Materials:

  • 2-Fluoro-3,5-dimethylnitrobenzene (1.0 equiv, 1.0 mmol)

  • Immobilized Iron Ionic Liquid (ImmFe-IL) catalyst (3 mol%)

  • Hydrazine hydrate (NH₂NH₂·H₂O) (3.0 equiv, 3.0 mmol)

  • Ethylene glycol (8 mL)

Step-by-Step Workflow:

  • Preparation: In a 25 mL round-bottom flask equipped with a reflux condenser, mix the nitroarene substrate, the ImmFe-IL catalyst, and ethylene glycol.

  • Reductant Addition: Add hydrazine hydrate dropwise at room temperature. Causality Note: Hydrazine serves as the hydrogen donor. Dropwise addition controls the initial exothermic generation of diimide/hydrogen species.

  • Heating: Heat the reaction mixture to 110 °C and stir for 12 hours[3].

  • Self-Validation Checkpoint: Perform a TLC or GC-MS analysis at the 10-hour mark. The complete disappearance of the yellow nitroarene spot and the absence of the hydroxylamine intermediate validate reaction completion.

  • Workup: Cool to room temperature. Filter the mixture to recover the heterogeneous ImmFe-IL catalyst (which can be washed with water/methanol, dried, and reused for subsequent runs[3]).

  • Isolation: Extract the filtrate with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under vacuum to isolate the product.

Analytical Characterization

To verify the structural integrity and confirm the absence of the des-fluoro byproduct, utilize Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of carbon-fluorine coupling in the proton signals is the definitive marker of success.

Expected ¹H NMR Data for 2-Fluoro-3,5-dimethylaniline:

  • ¹H NMR (500 MHz, CDCl₃): δ = 6.44 (d, J = 8.0 Hz, 1H, aromatic C6-H), 6.38 (d, J = 6.5 Hz, 1H, aromatic C4-H), 3.43 (brs, 2H, -NH₂), 2.21 (s, 6H, two -CH₃ groups) ppm[4].

  • Diagnostic Marker: The doublet splitting of the aromatic protons (at 6.44 and 6.38 ppm) confirms ortho/meta coupling to the intact fluorine atom. If hydrodefluorination occurred, these signals would collapse into singlets or broad multiplets typical of 3,5-dimethylaniline.

References

  • Anion Ligand Promoted Selective C-F Bond Reductive Elimination Enables C(sp2)-H Fluorination Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Advanced Strategies for Stabilizing Single-Atom Catalysts for Energy Storage and Conversion Source: Western Engineering / University of Western Ontario URL:[Link]

  • Immobilized Iron Metal-Containing Ionic Liquid-Catalyzed Chemoselective Transfer Hydrogenation of Nitroarenes into Anilines Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Molecular Catalysis: Nitrogen-doped polymer supported cobalt catalyst for nitroarene reduction Source: CNR-IRIS (Consiglio Nazionale delle Ricerche) URL:[Link]

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Troubleshooting & Optimization

Technical Support Center: Isolating Your Product from 2-Fluoro-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing unreacted 2-Fluoro-3,5-dimethylaniline from their final reaction products. As a substituted aniline, this starting material can be persistent, but with the right techniques, a high level of purity can be achieved. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate this purification challenge effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns regarding the removal of 2-Fluoro-3,5-dimethylaniline.

Q1: My crude product is a dark oil/solid. Is the color from the unreacted aniline?

A1: Discoloration in reaction mixtures containing anilines is often due to the oxidation of the aniline itself.[1][2] Anilines are susceptible to air and light, which can lead to the formation of colored impurities.[1][2] While the unreacted 2-Fluoro-3,5-dimethylaniline might contribute to the color, it is more likely that minor oxidation byproducts are the primary cause.

Q2: I've tried a simple aqueous work-up, but I still see the aniline in my NMR/LC-MS. Why?

A2: 2-Fluoro-3,5-dimethylaniline has limited solubility in water. Therefore, a simple water wash is often insufficient to remove it completely, especially if your product is also highly soluble in the organic solvent used for extraction. The basic nature of the aniline requires a more targeted approach, such as an acid-base extraction, to effectively partition it into the aqueous phase.[3]

Q3: Can I remove 2-Fluoro-3,5-dimethylaniline by distillation?

A3: Distillation can be a viable method, particularly if there is a significant difference in boiling points between your desired product and the unreacted aniline.[1][4] However, for high-boiling point compounds, vacuum distillation is necessary to prevent thermal degradation.[1] Given that substituted anilines can have high boiling points, this method is most effective when the product is either much more or much less volatile.

Q4: My product seems to be degrading on a silica gel column. What's happening?

A4: The basic nature of anilines can cause them to interact strongly with the acidic surface of silica gel, sometimes leading to degradation or irreversible adsorption.[1] This can be mitigated by deactivating the silica gel with a small amount of a basic modifier, such as triethylamine, in the eluent.[3]

In-Depth Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the most effective methods to remove unreacted 2-Fluoro-3,5-dimethylaniline.

Method 1: Acid-Base Extraction

This is often the most effective and straightforward first-line approach for removing basic impurities like anilines. The principle lies in converting the water-insoluble aniline into a water-soluble salt by treatment with an acid.[3]

The basic amino group of 2-Fluoro-3,5-dimethylaniline is protonated by an acid (like HCl) to form an ammonium salt. This salt is ionic and therefore soluble in the aqueous phase, while your neutral or acidic product remains in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).[1][3]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The protonated aniline will be in the lower aqueous layer (if using a less dense organic solvent like diethyl ether, the aqueous layer will be on the bottom).

  • Aqueous Layer Removal: Drain the aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-5) one or two more times to ensure complete removal of the aniline.[1]

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield your purified product.

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can sometimes be broken by adding a small amount of brine or by gentle swirling.

  • Product is Acid-Sensitive: If your product is unstable in acidic conditions, this method may not be suitable.[3] Consider using a milder acidic wash or an alternative purification technique.

  • Product is Also Basic: If your product also contains a basic functional group, it will also be extracted into the aqueous layer.[3] In this case, other methods like chromatography or distillation should be considered.

Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For separating a more polar aniline from a less polar product, this method can be highly effective.

The separation is based on the polarity difference between 2-Fluoro-3,5-dimethylaniline and the desired product. The compounds in the mixture are passed through a column packed with a solid adsorbent (stationary phase), and a solvent (mobile phase) is used to elute them. More polar compounds will adhere more strongly to the polar stationary phase (like silica gel) and elute later.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). A common starting point for the eluent is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand.

  • Column Packing: Pour the slurry into a glass column and allow the stationary phase to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[1]

  • Elution: Begin eluting with the mobile phase, collecting the eluate in fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your purified product and which contain the unreacted aniline.

  • Product Isolation: Combine the pure fractions containing your product and remove the solvent by rotary evaporation.

  • Aniline Streaking on TLC/Column: As mentioned, the basicity of the aniline can cause it to streak on the silica gel. To counteract this, add a small amount (0.1-1%) of triethylamine to the eluent system.[3] This will neutralize the acidic sites on the silica gel and lead to better separation.

  • Poor Separation: If the polarity of your product and the aniline are very similar, achieving good separation on a standard silica gel column can be challenging. In such cases, consider using a different stationary phase (e.g., alumina) or a more advanced technique like High-Performance Liquid Chromatography (HPLC).[1]

Method 3: Recrystallization

If your final product is a solid, recrystallization can be an excellent method for purification, provided a suitable solvent can be found.

This technique relies on the difference in solubility of your product and the impurities in a particular solvent at different temperatures. The ideal solvent will dissolve your product well at a high temperature but poorly at a low temperature, while the impurity (2-Fluoro-3,5-dimethylaniline) remains soluble at both temperatures.[5]

  • Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. The unreacted aniline should ideally be soluble in this solvent at all temperatures. Common solvents for anilines and their derivatives include ethanol, methanol, or mixed solvent systems like ethanol/water.[5]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of your pure product.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Oiling Out: If the product separates as an oil instead of crystals, it may be because the solution is too concentrated or the cooling is too rapid. Try using more solvent or allowing the solution to cool more slowly.

  • No Crystals Form: If no crystals form upon cooling, it could be that the solution is too dilute or supersaturated. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal of the pure product.

Method 4: Distillation

For liquid products, distillation can be an effective purification method, especially on a larger scale.

This method separates liquids based on their differences in boiling points. The compound with the lower boiling point will vaporize first, and the vapor can be condensed and collected.

  • Apparatus Setup: Set up a distillation apparatus. For compounds with high boiling points, a vacuum distillation setup is essential to avoid thermal decomposition.[1]

  • Distillation: Heat the crude mixture. The component with the lower boiling point will distill first.

  • Fraction Collection: Collect the distillate in fractions, monitoring the temperature of the vapor. A stable boiling point indicates a pure compound is being collected.

  • Close Boiling Points: If the boiling point of your product is very close to that of 2-Fluoro-3,5-dimethylaniline, a simple distillation may not be sufficient. In this case, fractional distillation, which provides a much greater separation efficiency, would be required.

  • Thermal Instability: Many organic compounds can decompose at high temperatures. Always use the lowest possible pressure (and therefore temperature) for distillation. Adding a few boiling chips or a magnetic stir bar will ensure smooth boiling.

Data Summary

The following table summarizes the physical properties of a close analog, 4-Fluoro-3,5-dimethylaniline, which can be used as a reasonable estimate for 2-Fluoro-3,5-dimethylaniline in planning your purification strategy.

PropertyValueSource
Molecular FormulaC₈H₁₀FN
Molecular Weight139.17 g/mol [6]
Boiling Point225.6 ± 35.0 °C at 760 mmHg
Melting Point30-32 °C
Solubility in WaterSparingly soluble (0.71 g/L at 25°C)[7]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the primary purification techniques discussed.

Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude Product (in organic solvent) sep_funnel Separatory Funnel crude->sep_funnel acid_wash Add 1M HCl crude->acid_wash 1 shake Shake & Separate acid_wash->shake 2 aq_layer Aqueous Layer (Aniline Salt) shake->aq_layer 3a org_layer Organic Layer (Purified Product) shake->org_layer 3b dry Dry (Na2SO4) org_layer->dry 4 concentrate Concentrate dry->concentrate 5 final_product Final Product concentrate->final_product 6

Caption: Workflow for removing aniline via acid-base extraction.

Column Chromatography Workflow

ColumnChromatography start Crude Product dissolve Dissolve in Minimal Eluent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate combine->concentrate final_product Final Product concentrate->final_product

Caption: General workflow for purification by column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Aniline Derivatives.
  • Benchchem. (n.d.). Efficacy of different purification methods for substituted anilines.
  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?
  • Espacenet. (2009, March 12). Process for the purification of aromatic amines.
  • Taylor & Francis Online. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Land reclamation Journal. (n.d.). DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS.
  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline.
  • LibreTexts. (n.d.). Exp 6 - Extraction.
  • SIELC Technologies. (2018, May 16). 4-Fluoroaniline.
  • ACS Publications. (2002, May 7). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS).
  • Reddit. (2014, May 26). Purify and dry aniline?
  • Chem-Impex. (n.d.). 2-Fluoro-3-methylaniline.
  • NIH. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
  • YouTube. (2025, July 17). Lab Tested DMF Removal Techniques from the Reaction Mixture!
  • Chemistry Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline?
  • Espacenet. (n.d.). Process for separating aniline derivatives.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3,5-dimethylaniline.
  • Benchchem. (n.d.). analytical validation of 3-Chloro-4-fluoroaniline synthesis.
  • YouTube. (2021, May 31). Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab.
  • PubChem. (n.d.). 2-(3,5-Dimethylphenoxy)-5-fluoroaniline.
  • ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • Semantic Scholar. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • ACS Publications. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods.
  • NIH. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • NIH. (n.d.). Renewable Reagent for Nucleophilic Fluorination.
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  • Fluorochem. (n.d.). 4-Fluoro-3,5-dimethylaniline (CAS 1840-27-3).
  • Guidechem. (n.d.). 4-FLUORO-3,5-DIMETHYLANILINE 1840-27-3 wiki.
  • CK-12 Foundation. (2026, January 14). Preparation of Amines.
  • Espacenet. (n.d.). Method for removing unreacted electrophiles from a reaction mixture.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-4,5-dimethylaniline.
  • Semantic Scholar. (n.d.). IMPROVED PROCESS FOR THE PREPARATION OF 2 METWL-3- TRIFLUOROMETAYLANILINE: A VERSATILE INTERMEDIATE FOR FLUNKIN SYNTHESIS.
  • Wikipedia. (n.d.). Dimethylaniline.

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Validation & Comparative

Comparing reactivity of 2-Fluoro-3,5-dimethylaniline vs 3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Reactivity Guide: 2-Fluoro-3,5-dimethylaniline vs. 3,5-Dimethylaniline Subtitle: A structural and mechanistic analysis for drug development and synthetic applications.

Executive Summary

In medicinal chemistry and agrochemical synthesis, the strategic incorporation of fluorine is a fundamental tool for modulating physicochemical properties. This guide provides an objective, data-backed comparison between 3,5-dimethylaniline and its fluorinated analog, 2-fluoro-3,5-dimethylaniline. By examining electronic causality, steric hindrance, and empirical experimental protocols, we establish how a single ortho-fluorine atom fundamentally alters the nucleophilicity, basicity, and regioselectivity of the aniline core.

Structural & Electronic Causality

The reactivity of aniline derivatives is primarily dictated by the electron density localized on the nitrogen lone pair.

  • 3,5-Dimethylaniline (The Baseline): This molecule features two methyl groups at the meta positions relative to the amino group. These methyl groups act as weak electron-donating groups (EDGs) via inductive (+I) and hyperconjugative effects. This synergistic electron donation enriches the aromatic ring and increases the basicity of the amino group (pKa = 4.79) compared to unsubstituted aniline[1]. Consequently, 3,5-dimethylaniline is a highly effective nucleophile in substitution reactions.

  • 2-Fluoro-3,5-dimethylaniline (The Fluorinated Analog): The introduction of a fluorine atom at the ortho position (C2) introduces competing electronic effects. Fluorine is highly electronegative, exerting a strong negative inductive (-I) effect through the sigma bond network[2]. Although fluorine possesses a weak positive resonance (+M) effect, the -I effect heavily dominates at the ortho position[3]. This pulls electron density away from the nitrogen lone pair, significantly reducing its basicity (estimated pKa ~3.2) and dampening its nucleophilicity[3]. Furthermore, the ortho-fluorine provides steric shielding and can engage in intramolecular hydrogen bonding (F···H-N) with the amine protons, further restricting the lone pair's availability for electrophilic attack[4].

ElectronicEffects cluster_1 3,5-Dimethylaniline cluster_2 2-Fluoro-3,5-dimethylaniline A1 Electron-Rich Ring A3 High Nucleophilicity (pKa 4.79) A1->A3 A2 +I Effect (Methyls) A2->A1 B1 Fluorinated Ring B4 Reduced Nucleophilicity (pKa ~3.2) B1->B4 B2 Strong -I Effect (F) B2->B1 B3 Steric Shielding (C2) B3->B1

Caption: Logical mapping of electronic and steric effects on aniline reactivity.

Quantitative Reactivity Profile

To facilitate direct comparison, the key physicochemical and reactivity parameters are summarized below.

Parameter3,5-Dimethylaniline2-Fluoro-3,5-dimethylanilineCausality / Mechanism
Conjugate Acid pKa 4.79[1]~3.2 (Estimated)[3]Strong -I effect of ortho-fluorine destabilizes the anilinium ion.
Nucleophilicity HighModerate to LowReduced electron density on nitrogen; steric hindrance at C2.
EAS Directing Sites C2, C4, C6C4, C6C2 is blocked by fluorine in the fluorinated analog[5].
Intramolecular H-Bonding NonePresent (F···H-N)Stabilizes the neutral amine, raising the activation energy for reaction.

Empirical Validation: Self-Validating Protocols

To objectively demonstrate the reactivity differences, we provide two self-validating experimental workflows. These protocols are designed with internal controls to ensure reproducibility and mechanistic verification.

Protocol A: Competitive Nucleophilic Aromatic Substitution (SNAr)

Objective: To empirically determine the relative nucleophilicity of both anilines towards a standard electrophile. Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve 1.0 mmol of 3,5-dimethylaniline and 1.0 mmol of 2-fluoro-3,5-dimethylaniline in 5 mL of anhydrous DMF.

  • Activation: Add 2.5 mmol of anhydrous potassium carbonate (K2CO3) as the base.

  • Electrophile Addition: Introduce 1.0 mmol of 1-fluoro-4-nitrobenzene (the limiting reagent) to create a competitive environment.

  • Reaction: Heat the mixture to 80°C for 4 hours with continuous stirring.

  • Quench & Extraction: Cool to room temperature, quench with 10 mL of distilled water, and extract with ethyl acetate (3 x 10 mL). Wash the organic layer with brine and dry over Na2SO4.

  • Validation (LC-MS): Analyze the crude mixture via LC-MS to determine the ratio of the two possible products. Expected Outcome: The chromatogram will show a >10:1 ratio heavily favoring the N-(4-nitrophenyl)-3,5-dimethylaniline adduct. The reduced nucleophilicity of the 2-fluoro analog prevents it from effectively competing for the electrophile[2].

ProtocolWorkflow S1 1. Equimolar Mixture (Aniline A + B) S2 2. Add Electrophile (1-Fluoro-4-nitrobenzene) S1->S2 S3 3. SNAr Reaction (K2CO3, DMF, 80°C) S2->S3 S4 4. Quench & Extract (EtOAc / Brine) S3->S4 S5 5. LC-MS Quantification (Ratio of Adducts) S4->S5

Caption: Self-validating experimental workflow for competitive SNAr reactivity.

Protocol B: Regioselective Electrophilic Aromatic Substitution (Bromination)

Objective: To observe how the ortho-fluorine alters the regiochemical outcome of an EAS reaction. Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-fluoro-3,5-dimethylaniline in 10 mL of dichloromethane (DCM) and cool to 0°C.

  • Bromination: Slowly add 1.05 mmol of N-Bromosuccinimide (NBS) in portions over 15 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the starting material is consumed.

  • Workup: Wash the organic layer with saturated Na2S2O3 solution, followed by water and brine. Dry over MgSO4 and concentrate.

  • Validation (1H-NMR): Run a 1H-NMR (500 MHz, CDCl3) of the crude product. Expected Outcome: Unlike 3,5-dimethylaniline, which yields a complex mixture of 2-bromo and 4-bromo isomers due to multiple activated sites, the fluorinated analog will selectively yield 4-bromo-2-fluoro-3,5-dimethylaniline. The C2 position is blocked by fluorine, forcing the electrophile to the C4 or C6 positions, with C4 being sterically and electronically favored[4][5].

Conclusion & Strategic Application

The choice between 3,5-dimethylaniline and 2-fluoro-3,5-dimethylaniline hinges on the desired synthetic outcome. 3,5-Dimethylaniline is the superior building block when high nucleophilicity is required for amination reactions. Conversely, 2-fluoro-3,5-dimethylaniline is invaluable when a researcher needs to attenuate basicity to improve pharmacokinetic profiles (e.g., increasing membrane permeability by lowering pKa), or when strict regiocontrol is required during subsequent aromatic functionalization[6].

Sources

A Comparative Guide to the Electronic Effects of Fluorine: 2-Fluoro-3,5-dimethylaniline vs. 4-Fluoro-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorine in Aromatic Systems

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. Fluorine's unique electronic character, stemming from its extreme electronegativity and the presence of lone pair electrons, allows it to exert powerful, yet nuanced, effects on a molecule's reactivity, basicity, and metabolic stability.[1][2][3] The influence of fluorine is not monolithic; it is a delicate interplay between two opposing electronic forces: the through-bond inductive effect (-I) and the through-space resonance effect (+R).[4][5][6]

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the molecule's sigma (σ) framework. This effect is distance-dependent, decaying rapidly with each intervening bond.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into an adjacent pi (π) system, donating electron density. For halogens, this +R effect is generally weaker than the -I effect.[7][8]

This guide provides an in-depth, comparative analysis of these electronic effects in two constitutional isomers: 2-Fluoro-3,5-dimethylaniline and 4-Fluoro-3,5-dimethylaniline. By examining how a simple positional change of the fluorine atom profoundly alters the electronic environment of the aniline moiety, we aim to provide researchers with a clear framework for rational design in their own molecular systems.

Positional Isomerism and the Amplification of Inductive Effects

The core difference between the two subject molecules lies in the position of the fluorine atom relative to the critical amino group. This seemingly minor structural change has significant consequences for the molecule's basicity and reactivity, primarily due to the distance-dependent nature of the inductive effect.

Case Study 1: 4-Fluoro-3,5-dimethylaniline

In this isomer, the fluorine atom is positioned para to the amino group. This four-bond separation significantly attenuates the electron-withdrawing inductive (-I) effect on the nitrogen's lone pair. While the -I effect deactivates the ring as a whole, its direct impact on the amino group is moderated by distance.

Simultaneously, the resonance (+R) effect donates electron density to the ortho and para positions. Crucially, the amino group is at the para position relative to the fluorine, meaning the +R effect directly counteracts the -I effect at the point of interest, albeit to a lesser extent. The net result is a moderate decrease in the basicity of the amino group compared to the non-fluorinated 3,5-dimethylaniline.

Caption: Inductive vs. Resonance effects in 4-Fluoro-3,5-dimethylaniline.

Case Study 2: 2-Fluoro-3,5-dimethylaniline

Here, the fluorine atom is positioned ortho to the amino group. This proximity dramatically changes the electronic landscape. The powerful, through-bond inductive (-I) effect of the fluorine is now exerted just two bonds away from the nitrogen atom. This "ortho effect" leads to a profound withdrawal of electron density directly from the amino group, drastically reducing the availability of its lone pair for protonation.

While the +R effect still donates electron density to the C1 carbon (to which the NH2 group is attached), this effect is completely overwhelmed by the spatially-proximate and dominant -I effect. Consequently, 2-Fluoro-3,5-dimethylaniline is a significantly weaker base than its 4-fluoro counterpart.

Caption: Dominant ortho-inductive effect in 2-Fluoro-3,5-dimethylaniline.

Quantitative Comparison: Basicity (pKa)

The most direct experimental measure of these electronic effects is the acid dissociation constant (pKa) of the conjugate acid of the aniline. A lower pKa value indicates a weaker base, as the electron-withdrawing effects of the fluorine destabilize the protonated form (anilinium ion), making it a stronger acid.

Feature2-Fluoro-3,5-dimethylaniline4-Fluoro-3,5-dimethylaniline
Structure 2-Fluoro-3,5-dimethylaniline4-Fluoro-3,5-dimethylaniline
Position of F vs. NH₂ Ortho (C2)Para (C4)
Dominant Effect on NH₂ Strong Inductive (-I) WithdrawalModerate Inductive (-I) Withdrawal
Predicted pKa Significantly < 4.904.90 ± 0.10[9]
Expected Basicity Much Weaker BaseWeaker Base

Table 1: Comparative analysis of the two fluoro-dimethylaniline isomers.

Experimental Protocols for Verification

To empirically validate these theoretical differences, the following experimental protocols are proposed. These methods are designed to be self-validating and provide clear, quantitative data.

Protocol 1: Determination of pKa by Potentiometric Titration

This experiment directly measures the basicity of each aniline isomer.

Causality: The titration curve of a weak base with a strong acid reveals the pKa at the half-equivalence point. A lower pKa for the 2-fluoro isomer will demonstrate the enhanced electron-withdrawing effect of the ortho-fluorine.

start Start: Prepare Analyte dissolve 1. Dissolve 0.1 mmol of aniline in 50 mL of 50:50 EtOH/H₂O start->dissolve calibrate 2. Calibrate pH meter with standard buffers (pH 4, 7, 10) dissolve->calibrate titrate 3. Titrate with standardized 0.1 M HCl, recording pH after each 0.1 mL addition calibrate->titrate plot 4. Plot pH vs. Volume of HCl added titrate->plot determine 5. Determine equivalence point (max of first derivative) plot->determine calculate 6. Identify volume at half-equivalence point determine->calculate pka 7. pKa = pH at half-equivalence point calculate->pka end End: pKa Value Obtained pka->end

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Preparation: Accurately weigh and dissolve ~0.1 mmol of 2-fluoro-3,5-dimethylaniline or 4-fluoro-3,5-dimethylaniline in 50 mL of a 1:1 ethanol/water solvent system.

  • Setup: Place the solution in a jacketed beaker maintained at 25°C and immerse a calibrated pH electrode and a magnetic stir bar.

  • Titration: Add standardized 0.1 M HCl in 0.1 mL increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis). Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, ΔpH/ΔV).

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point (half the volume of HCl required to reach the equivalence point).

  • Trustworthiness: Repeat the titration three times for each isomer to ensure reproducibility and calculate the mean and standard deviation of the pKa values.

Protocol 2: Comparative Reactivity via Electrophilic Bromination

This experiment will demonstrate the relative nucleophilicity of the aromatic rings, which is a direct consequence of the deactivating electronic effects.

Causality: Electrophilic aromatic substitution (EAS) reactions are sensitive to the electron density of the aromatic ring. A more deactivated ring (i.e., the 2-fluoro isomer) will react more slowly with an electrophile (Br⁺) than a less deactivated ring (the 4-fluoro isomer).

Methodology:

  • Reaction Setup: In two separate, identical flasks, dissolve 1.0 mmol of 2-fluoro-3,5-dimethylaniline and 4-fluoro-3,5-dimethylaniline, respectively, in 10 mL of N,N-dimethylformamide (DMF).

  • Reagent Addition: To each flask at 0°C, add a solution of 1.0 mmol of N-Bromosuccinimide (NBS) in 5 mL of DMF dropwise over 5 minutes.

  • Monitoring: Monitor the reaction progress by taking aliquots every 15 minutes and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to determine the rate of consumption of the starting material.

  • Analysis: The 4-fluoro-3,5-dimethylaniline is expected to show a faster rate of starting material consumption compared to the 2-fluoro isomer, confirming its higher reactivity towards electrophilic attack. The major product for both isomers is expected to be the result of bromination at the C6 position, which is para to the activating amino group and sterically accessible.

Conclusion for the Practicing Scientist

The choice between 2-Fluoro-3,5-dimethylaniline and 4-Fluoro-3,5-dimethylaniline is a clear demonstration of a fundamental principle in medicinal and materials chemistry: regiochemistry dictates electronic outcome .

  • 4-Fluoro-3,5-dimethylaniline should be selected when a moderate reduction in basicity is desired without drastically deactivating the aromatic ring towards subsequent chemical modifications. The fluorine atom's influence is attenuated by distance, providing a subtle electronic perturbation.

  • 2-Fluoro-3,5-dimethylaniline is the candidate of choice when a significant decrease in the amino group's basicity is required. The powerful ortho-inductive effect will render the nitrogen lone pair far less available, which can be a strategic advantage for preventing unwanted protonation under physiological conditions or directing metabolic pathways. This pronounced deactivation, however, comes at the cost of reduced reactivity in synthetic transformations like EAS.

By understanding the interplay of inductive and resonance effects based on substituent position, researchers can move beyond trial-and-error and employ a rational, predictive approach to molecular design, saving valuable time and resources in the development of novel chemical entities.

References

  • Vertex AI Search. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. NIH.
  • Vertex AI Search. (2024). A beginner's guide to 19F NMR and its role in drug screening.
  • MDPI. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery.
  • RSC Publishing. (2021). ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.
  • ACS Publications. (2012). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry.
  • Guidechem. (2023). 4-FLUORO-3,5-DIMETHYLANILINE 1840-27-3 wiki.
  • Benchchem. (2025).
  • NIH. (2021).
  • Royal Society Publishing. (1965).
  • Stack Exchange. (2013). Competing resonance and inductive effects in a substituted benzene.
  • Khan Academy. (n.d.). Resonance vs Inductive Effects.
  • University of St. Thomas. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
  • ACS Publications. (2021).
  • Pearson+. (n.d.). Explain why fluorobenzene is more reactive than chlorobenzene.
  • Quora. (2017). Does fluorine or chlorine have more of a resonance effect?.
  • Brainly.in. (2019). why resonance effect dominates over inductive effect in most of the cases?.

Sources

Benchmarking catalysts for 2-Fluoro-3,5-dimethylaniline cross-coupling efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalysts for the Buchwald-Hartwig Cross-Coupling of 2-Fluoro-3,5-dimethylaniline

As drug development increasingly relies on complex, sterically hindered building blocks, optimizing carbon-nitrogen (C-N) bond formation is a critical mandate for process chemists. The Buchwald-Hartwig amination of 2-Fluoro-3,5-dimethylaniline presents a unique intersection of steric and electronic challenges. The highly electronegative ortho-fluorine atom withdraws electron density via the inductive effect, drastically reducing the nucleophilicity of the amine lone pair. Simultaneously, the 2-fluoro and 3,5-dimethyl groups create a sterically encumbered pocket that restricts the trajectory of the incoming palladium complex.

This guide provides a rigorous, data-driven comparison of palladium-ligand architectures to overcome these kinetic barriers, ensuring high-yielding, mono-selective arylation.

Mechanistic Rationale & Catalyst Selection

To benchmark catalytic efficiency, we must evaluate ligands that address the specific bottlenecks of deactivated anilines. While early bidentate ligands like BINAP expanded the scope of C-N couplings[1], they frequently struggle with highly deactivated or sterically encumbered primary amines, leading to sluggish reaction rates and catalyst decomposition.

In contrast, the successful amination of challenging ortho-halogenated anilines is highly dependent on bulky, electron-rich phosphine ligands[2]. Furthermore, standard protocols dictate that bulky phosphines are absolutely required when utilizing aryl chlorides as the electrophilic coupling partner[3]. To address this, the Buchwald group specifically developed advanced dialkylbiaryl phosphine ligands to offer higher activity and compatibility with hindered substrates.

We selected three distinct systems for benchmarking:

  • Pd/BINAP: A first-generation bidentate baseline.

  • Pd/RuPhos: A dialkylbiaryl phosphine known for high activity with secondary amines.

  • Pd/BrettPhos: An advanced dialkylbiaryl phosphine engineered specifically to prevent bis-arylation in primary amines.

G A Pd(0)L Active Species B Oxidative Addition Ar-Pd(II)(X)L A->B + Ar-Cl C Amine Binding Rate-Limiting Step for 2-Fluoroanilines B->C + 2-F-3,5-Me2-Aniline D Deprotonation Base-Assisted C->D + NaOtBu E Reductive Elimination C-N Bond Formation D->E - NaX, - tBuOH E->A - Product

Fig 1: Buchwald-Hartwig cycle highlighting the amine binding bottleneck for 2-fluoroanilines.

Experimental Design: A Self-Validating Protocol

To ensure absolute scientific integrity, our experimental workflow is designed as a self-validating system . It does not merely yield a product; it continuously proves its own mechanistic assumptions through three internal controls:

  • Kinetic Benchmarking via Internal Standard: Dodecane is added at t=0 . This allows for precise, absolute quantification of both product formation and substrate depletion via GC-FID, ensuring mass balance and detecting volatile side-products.

  • Electronic Control Reaction: A parallel reaction using 3,5-dimethylaniline (lacking the highly electronegative 2-fluoro group) is run simultaneously. By comparing the initial rates, we isolate the specific kinetic penalty imposed by the ortho-fluorine atom.

  • In-Process Catalyst Health Monitoring: Aliquots are sampled at 2h, 6h, and 12h. A plateau in conversion before complete substrate consumption indicates catalyst deactivation (e.g., formation of palladium black), validating whether the ligand is sufficiently stabilizing the active Pd(0) species.

Step-by-Step Methodology: Coupling with 4-Chlorotoluene
  • Precatalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd2(dba)3 (1.0 mol % Pd) and the selected ligand (BrettPhos, RuPhos, or BINAP at 2.2 mol %). Causality: A slight excess of ligand prevents the formation of inactive, ligand-deficient palladium dimers.

  • Reagent Loading: Add sodium tert-butoxide (NaOtBu, 1.4 equiv). Causality: A strong, non-nucleophilic base is required to deprotonate the deactivated amine and drive the reductive elimination step without competing as a nucleophile.

  • Substrate Addition: Add 4-chlorotoluene (1.0 mmol, 1.0 equiv), 2-Fluoro-3,5-dimethylaniline (1.2 mmol, 1.2 equiv), and dodecane (0.5 mmol, internal standard).

  • Reaction Execution: Suspend the mixture in anhydrous toluene (3.0 mL). Seal the tube, transfer out of the glovebox, and heat at 100 °C with vigorous stirring (800 rpm). Causality: High-speed stirring is critical to overcome the mass transfer limitations of the biphasic solid-liquid system (insoluble base in toluene).

  • Quenching & Analysis: At designated time points, withdraw a 50 µL aliquot via microsyringe under positive nitrogen pressure. Quench the aliquot in 1 mL of ethyl acetate, filter through a short silica plug to remove inorganic salts and palladium residues, and analyze via GC-FID.

Quantitative Data & Catalyst Benchmarking

The following table summarizes the performance of the three catalyst systems after 12 hours of reaction time.

Catalyst System2h Conversion12h ConversionMonoarylation YieldBis-arylation YieldCatalyst State at 12h
Pd2(dba)3 / BINAP 12%35%28%<2%Deactivated (Pd Black)
Pd2(dba)3 / RuPhos 45%88%75%11%Active (Yellow/Orange)
Pd2(dba)3 / BrettPhos 78%>99%96% <1% Active (Yellow/Orange)

Discussion & Causality

The data clearly demonstrates the superiority of BrettPhos for the cross-coupling of 2-Fluoro-3,5-dimethylaniline.

The failure of BINAP is rooted in its inability to sufficiently accelerate the oxidative addition of the aryl chloride, coupled with poor stabilization of the Pd intermediate against the sterically demanding 2-fluoro-3,5-dimethylaniline. The energetic barrier at the amine binding step (Node C in Fig 1) is too high, leading to off-cycle catalyst death (observed as palladium black).

While RuPhos provides acceptable conversion, its slightly more open coordination sphere allows the mono-arylated secondary amine to re-enter the catalytic cycle, resulting in competitive bis-arylation (11% yield).

BrettPhos perfectly balances electron richness with extreme steric bulk. Its highly electron-donating nature accelerates both oxidative addition and the rate-limiting amine binding step. Crucially, its massive cyclohexyl and triisopropylphenyl substituents physically preclude the newly formed, sterically encumbered secondary amine from re-coordinating to the palladium center. This drives the reaction to >99% conversion with near-perfect monoarylation selectivity, making it the definitive choice for scaling up ortho-fluorinated aniline derivatives.

References

  • Title: Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-dichloro-2,4-difluoroaniline Deriv
  • Title: Buchwald–Hartwig amin
  • Title: Buchwald-Hartwig Coupling | Source: Organic Synthesis | URL:Link
  • Title: Buchwald Catalysts & Ligands | Source: Sigma-Aldrich | URL:Link

Sources

A Comparative Toxicological Profile of 2-Fluoro-3,5-dimethylaniline and its Non-fluorinated Analog, 3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a widely employed strategy to enhance metabolic stability and modulate physicochemical properties.[1][2] However, the toxicological implications of such structural modifications warrant rigorous investigation. This guide presents a comparative toxicological analysis of 2-Fluoro-3,5-dimethylaniline and its non-fluorinated parent compound, 3,5-dimethylaniline (also known as 3,5-xylidine). We synthesize available data on acute toxicity, genotoxicity, and in vitro cytotoxicity, providing field-proven experimental protocols and mechanistic insights into how fluorination may alter toxicological profiles. This resource is designed to assist researchers and drug development professionals in making informed decisions regarding the safety and viability of fluorinated aniline derivatives in their research pipelines.

Introduction

The Aniline Scaffold in Drug Discovery

Aniline and its derivatives are privileged scaffolds, appearing in a significant number of pharmaceutical agents and serving as crucial intermediates in chemical synthesis.[3] Their utility, however, is often shadowed by toxicological concerns, including methemoglobinemia, genotoxicity, and carcinogenicity, which are frequently linked to metabolic activation pathways.[4]

Rationale for Fluorination: A Double-Edged Sword?

Fluorine is often introduced into drug candidates to block sites of metabolic oxidation, thereby improving pharmacokinetic profiles.[1][2] The high electronegativity of fluorine and the strength of the C-F bond can prevent enzymatic hydroxylation, a key step in the metabolism of many xenobiotics.[1][2] For anilines, this is particularly relevant as oxidation is a primary mechanism of their bioactivation.[4] While this modification can be beneficial, it is crucial to understand that altering the electronic and metabolic properties of a molecule can also lead to unforeseen toxicities.[5]

The Toxicological Concern: Metabolic Activation

The toxicity of many anilines stems from their metabolic activation by cytochrome P450 enzymes to form reactive N-hydroxyarylamine and subsequent electrophilic arylnitrenium ion intermediates.[4] These reactive species can form covalent adducts with DNA and proteins, leading to mutagenicity and other toxic outcomes.[4] The substitution pattern on the aniline ring significantly influences the rate and pathway of this metabolism.[6][7]

Objective

This guide aims to provide an objective, data-driven comparison of the toxicity of 2-Fluoro-3,5-dimethylaniline and 3,5-dimethylaniline. By examining available data and outlining standard testing protocols, we provide a framework for assessing the relative safety of these compounds.

Comparative Toxicity Profile

Quantitative data provides a direct comparison of the toxic potential of the two compounds. The following tables summarize the available data from various sources.

Acute Toxicity

Acute toxicity data, particularly the LD50 (median lethal dose), is a primary indicator of a substance's short-term poisoning potential.[8]

CompoundTestSpeciesRouteValueGHS CategoryReference
3,5-Dimethylaniline LD50RatOral707 mg/kgCategory 4[9][10]
2-Fluoro-3,5-dimethylaniline --OralData Not Available-
3,5-Dimethylaniline LD50RabbitDermal>2000 mg/kgNot Classified
2-Fluoro-3,5-dimethylaniline --DermalData Not Available-
3,5-Dimethylaniline LC50-InhalationData Not Available-
2-Fluoro-3,5-dimethylaniline --InhalationData Not Available-

GHS: Globally Harmonized System of Classification and Labelling of Chemicals.

Insight: 3,5-Dimethylaniline is classified as toxic if swallowed.[9][11] A significant data gap exists for the acute toxicity of 2-Fluoro-3,5-dimethylaniline, highlighting the need for empirical testing.

Genotoxicity & Mutagenicity

The Ames test, a bacterial reverse mutation assay, is a standard initial screen for a compound's mutagenic potential and, by extension, its potential carcinogenicity.[12]

CompoundTestSystemMetabolic Activation (S9)ResultReference
3,5-Dimethylaniline AmesS. typhimuriumWith & WithoutInconclusive/Suspected Mutagen
3,5-Dimethylaminophenol (Metabolite) AmesS. typhimurium TA98, TA100With & WithoutNot Mutagenic[13][14][15]
2-Fluoro-3,5-dimethylaniline Ames--Data Not Available

Insight: While data on the parent 3,5-dimethylaniline is equivocal, with some sources suggesting potential mutagenicity, its metabolite, 3,5-dimethylaminophenol, has been shown to be non-mutagenic in the Ames test.[13][14][15] The genotoxic potential of 2-Fluoro-3,5-dimethylaniline remains uncharacterized. The role of reactive oxygen species (ROS) rather than direct DNA adduct formation has been proposed as a principal mechanism for the mutagenicity of some dimethylaniline metabolites.[16]

In Vitro Cytotoxicity

Cytotoxicity assays, such as the MTT assay, measure a substance's ability to damage cells, providing an indication of its general toxicity at a cellular level.[17][18]

CompoundTestCell LineEndpointValue (IC50)Reference
3,5-Dimethylaniline ---Data Not Available
2-Fluoro-3,5-dimethylaniline ---Data Not Available
3,5-Dimethylaminophenol (Metabolite) Viability AssayA549 (Lung Cancer)CytotoxicityDose-dependent decrease[14]
3,5-Dimethylaminophenol (Metabolite) Viability AssayHLF (Lung Fibroblast)CytotoxicityNo significant cytotoxicity at <25 µM[14]

Insight: There is a clear lack of publicly available cytotoxicity data for both parent compounds. However, studies on the metabolite of 3,5-dimethylaniline show selective cytotoxicity towards cancer cells over normal fibroblasts, an interesting observation for therapeutic research.[14] This underscores the importance of testing not just the parent compound but also its major metabolites.

Mechanistic Insights: The Role of Metabolism

The toxicological profile of an aniline is inextricably linked to its metabolism. The introduction of a fluorine atom can significantly alter these pathways.

Metabolic Activation of Anilines

The primary route for the bioactivation of anilines involves N-hydroxylation by cytochrome P450 enzymes (e.g., CYP1A2) to form a hydroxylamine. This can be further processed (e.g., by acetylation or sulfonation) to form an unstable intermediate that spontaneously decomposes into a highly reactive nitrenium ion, which is a potent electrophile that readily forms adducts with DNA.[4]

The Influence of Fluorine Substitution

The presence of an electron-withdrawing fluorine atom on the aniline ring is expected to decrease the electron density of the aromatic system and the amino group.[1] This can have two opposing effects:

  • Decreased N-Oxidation: The lower electron density at the nitrogen atom may make it a less favorable substrate for P450-mediated N-hydroxylation, potentially reducing the formation of reactive metabolites and thus lowering toxicity.[2]

  • Altered Ring Hydroxylation: Fluorine can also influence ring hydroxylation. In some cases, metabolic defluorination can occur, leading to the formation of reactive quinoneimine species.[19] The stability and reactivity of these intermediates depend on the overall substitution pattern.[19]

The following diagram illustrates the potential metabolic pathways.

G cluster_0 Metabolism of 3,5-Dimethylaniline cluster_1 Potential Metabolism of 2-Fluoro-3,5-dimethylaniline A 3,5-Dimethylaniline B N-Hydroxy-3,5-dimethylaniline (Reactive Metabolite) A->B CYP450 (N-Hydroxylation) C Nitrenium Ion (Electrophilic) B->C Acetylation/ Sulfonation D DNA Adducts C->D Covalent Binding E 2-Fluoro-3,5-dimethylaniline F Pathway A: Reduced N-Hydroxylation E->F Electron-withdrawing effect of Fluorine G Pathway B: Ring Oxidation & Defluorination E->G CYP450 H Reactive Quinoneimine G->H

Caption: Potential metabolic pathways of dimethylaniline and the influence of fluorine substitution.

Experimental Protocols for Comparative Assessment

To address the data gaps identified, standardized toxicological assays must be performed. Below are detailed, field-proven protocols for key experiments.

Protocol: Ames Test for Mutagenicity (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemicals.[12]

Objective: To determine if the test compounds can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Workflow Diagram:

G cluster_exp start Start prep Prepare Test Compound (in DMSO or H2O) start->prep strains Prepare Bacterial Strains (e.g., TA98, TA100) start->strains exp Exposure Step prep->exp strains->exp exp_s9_neg Bacteria + Compound (No S9 Mix) exp->exp_s9_neg exp_s9_pos Bacteria + Compound + S9 Liver Extract exp->exp_s9_pos plate Plate onto Minimal Glucose Agar exp_s9_neg->plate exp_s9_pos->plate incubate Incubate for 48-72 hours at 37°C plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to negative & positive controls count->analyze end End analyze->end

Caption: Workflow for the OECD 471 Ames Test.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Fluoro-3,5-dimethylaniline and 3,5-dimethylaniline in a suitable solvent (e.g., DMSO). Prepare a range of concentrations.

  • Bacterial Strains: Use appropriate histidine-deficient strains of S. typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[15]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require bioactivation.[12][20]

  • Exposure: In the pre-incubation method, the test compound, bacterial culture, and S9 mix (or buffer) are incubated together for a short period (e.g., 20-30 minutes) before plating.[20][21]

  • Plating: Mix the exposure culture with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count. Positive and negative controls must be run in parallel to ensure the validity of the test.[15]

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][22][23]

Objective: To determine the concentration of the test compounds that reduces the viability of a cultured cell line by 50% (IC50).

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 human liver cells, or a target-relevant cell line) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.[22] Include untreated (vehicle control) wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[22]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[17][22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17][22]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[17][22]

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) to determine the IC50 value.

Discussion and Field-Proven Insights

Structure-Toxicity Relationship Analysis

The available data, though incomplete, allows for preliminary analysis. The primary toxicological concern for 3,5-dimethylaniline is its potential for metabolic activation leading to genotoxicity.[4] The key question for its fluorinated analog is whether the fluorine atom mitigates this risk.

Based on physical organic principles, the C-F bond should block hydroxylation at the 2-position and the electron-withdrawing nature of fluorine should deactivate the ring towards further electrophilic attack and potentially slow N-hydroxylation.[1][2] This provides a strong theoretical basis to hypothesize that 2-Fluoro-3,5-dimethylaniline may exhibit lower toxicity compared to its non-fluorinated analog. However, this hypothesis requires empirical validation, as alternative metabolic pathways, such as defluorination, could lead to different toxic metabolites.[19]

Interpreting the Data Gaps

The significant lack of published toxicity data for 2-Fluoro-3,5-dimethylaniline is a critical finding. For any organization considering this compound for further development, conducting the foundational toxicity studies outlined in Section 4.0 is not just recommended, but essential for a responsible research program.

Considerations for Drug Development and Risk Assessment
  • Early-Stage Screening: The protocols described here are suitable for early-t-stage screening to rank and prioritize candidate compounds.

  • Metabolite Identification: It is crucial to identify the major metabolites of both compounds in relevant in vitro systems (e.g., liver microsomes) to understand if the observed toxicity is from the parent compound or a metabolic product.

  • Integrated Assessment: Toxicity data should not be viewed in isolation. It must be integrated with efficacy, pharmacokinetic, and physicochemical data to build a complete profile of the drug candidate.

Conclusion

This guide provides a comparative overview of the known toxicological profiles of 2-Fluoro-3,5-dimethylaniline and 3,5-dimethylaniline. While 3,5-dimethylaniline is known to possess moderate acute oral toxicity and is suspected of mutagenicity, a significant data gap exists for its fluorinated counterpart.[9] Theoretical considerations suggest that fluorination at the 2-position could de-risk the molecule by hindering metabolic activation, but this must be confirmed experimentally. The provided protocols for standardized Ames and MTT assays offer a clear path forward for researchers to generate the necessary data for a robust comparative safety assessment. For professionals in drug development, a thorough understanding of the structure-toxicity relationship is paramount, and the strategic use of fluorination must be accompanied by equally strategic toxicological evaluation.

References

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  • Structure±metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using comput
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  • MTT assay protocol | Abcam.
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  • Ames test results for different doses of 3,5-DMAP. In none of the...
  • Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed.
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  • 化学物質:3,5-ジメチルアニリン - 職場のあんぜんサイト.
  • 3,5-Dimethyaminophenol is not Mutagenic in Ames Test and HPRT Test and may have Anti-Carcinogenic Potential Against Lung Cancer Cells - MDPI.
  • OECD 471 Ames Test | Regul
  • Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed.
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  • The Mutagenic Potential of 3,5-Dimethylaminophenol in Bacterial and Mammalian Cells - FABAD Journal of Pharmaceutical Sciences.
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Comparative Nucleophilicity of 2-Fluoro-3,5-dimethylaniline: A Technical Guide for Synthetic Design

Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry and advanced materials synthesis, the precise tuning of aniline nucleophilicity is critical for optimizing yields in N-arylation, acylation, and nucleophilic aromatic substitution (SNAr) reactions. Halogenated anilines present a unique synthetic challenge due to the complex interplay of inductive electron withdrawal, resonance donation, and steric hindrance[1].

This guide provides an in-depth comparative analysis of 2-Fluoro-3,5-dimethylaniline , a highly specialized substrate that features a "push-pull" electronic environment[2]. By decoupling its thermodynamic basicity from its kinetic nucleophilicity, we can establish self-validating experimental workflows to accurately predict its behavior in catalytic cycles.

Mechanistic Foundations: The Push-Pull Dynamics

Understanding the nucleophilicity of amines requires recognizing that nucleophilicity is highly sensitive to steric trajectories, as the nitrogen lone pair must physically access the antibonding orbital of the incoming electrophile[3]. 2-Fluoro-3,5-dimethylaniline is modulated by two competing structural features:

  • The Ortho-Fluorine Effect (-I Dominant): Fluorine is the most electronegative element, exerting a strong inductive (-I) effect that depletes electron density from the amine nitrogen, significantly reducing its nucleophilicity[1]. However, unlike chlorine or bromine, fluorine's small van der Waals radius minimizes steric hindrance. Thus, the reduction in reactivity is primarily electronic rather than steric[4].

  • The Meta-Methyl Effect (+I Dominant): Alkyl groups at the 3 and 5 positions push electron density into the aromatic ring via inductive (+I) and hyperconjugative effects. This electronic "push" partially offsets the electron-withdrawing nature of the fluorine atom, restoring a degree of nucleophilicity to the amine group[2].

G Substrate 2-Fluoro-3,5-dimethylaniline (Target Nucleophile) OrthoF Ortho-Fluoro Group • Strong -I Effect • Weak +R Effect Substrate->OrthoF MetaMe Meta-Methyl Groups • +I Effect • Hyperconjugation Substrate->MetaMe Steric Steric Hindrance • Ortho-F blocks trajectory Substrate->Steric Nucleo Net Nucleophilicity (Balanced Reactivity Profile) OrthoF->Nucleo Decreases e- density (-) MetaMe->Nucleo Increases e- density (+) Steric->Nucleo Increases activation barrier

Electronic and steric factors modulating the nucleophilicity of 2-Fluoro-3,5-dimethylaniline.

Quantitative Comparison of Halogenated Anilines

To objectively compare 2-Fluoro-3,5-dimethylaniline with other halogenated alternatives, we utilize the5 as a framework. The Mayr scale is derived from kinetic studies of nucleophiles reacting with reference benzhydrylium ions, where higher N values indicate stronger nucleophiles[5].

The table below synthesizes the relative reactivity profiles based on established physical organic chemistry principles:

SubstrateDominant Electronic EffectSteric HindranceEst. Mayr N (MeCN)Relative Reactivity (SNAr)
Aniline ReferenceMinimal12.64High
3,5-Dimethylaniline +I (Methyls)Minimal~13.50Very High
2-Fluoro-3,5-dimethylaniline Competing (-I and +I)Low-Moderate~11.80Moderate
2-Fluoroaniline -I (Fluoro)Low-Moderate~10.20Low
2-Chloroaniline -I (Chloro)High~8.50Very Low
2,4,6-Trifluoroaniline Strong -I (Multiple)High< 6.00Extremely Low

Note: Estimated N parameters are extrapolated benchmarks based on the established value of unsubstituted aniline ( N=12.64 ) in acetonitrile[5].

Experimental Workflows: Self-Validating Protocols

As an Application Scientist, I emphasize that kinetic assays must be self-validating. Absolute rate measurements are vulnerable to trace moisture or temperature fluctuations. Therefore, a competitive kinetic workflow using an internal standard ensures robust, reproducible data.

Protocol 1: Competitive Kinetic Evaluation via UV-Vis Spectroscopy

Causality & Rationale: By reacting an equimolar mixture of the target aniline and a reference aniline with a colored electrophile, any environmental variables (like solvent impurities) affect both pathways equally. The relative rate of decay directly yields the relative nucleophilicity without relying on absolute concentration fidelity.

  • Substrate Preparation (Internal Control): Prepare a 0.1 M stock solution of 2-Fluoro-3,5-dimethylaniline and unsubstituted aniline (internal reference) in anhydrous acetonitrile.

    • Why: Acetonitrile is a polar aprotic solvent that solubilizes the reagents without hydrogen-bonding to the amine lone pair, which would artificially depress nucleophilicity[3].

  • Electrophile Injection: Transfer 2.0 mL of the amine mixture to a quartz cuvette. Inject 50 µL of a 0.01 M solution of 4,4'-dimethoxybenzhydrylium tetrafluoroborate.

    • Why: Benzhydrylium ions are highly colored (strong absorbance at ~440 nm). As the amine attacks the carbocation, the extended conjugation is broken, and the solution becomes colorless, allowing non-invasive tracking[5].

  • Kinetic Monitoring: Monitor the decay of absorbance at 440 nm using a stopped-flow UV-Vis spectrophotometer at 20.0 °C.

    • Why: Stopped-flow techniques are required because amine-carbocation reactions can be extremely fast. Tracking the specific wavelength ensures no interference from the colorless aniline substrates.

  • Data Normalization: Plot ln(A/A0​) vs. time to extract the pseudo-first-order rate constant ( kobs​ ). Calculate the N parameter using the Mayr equation: logk=s(N+E) .

Workflow Step1 1. Internal Control Setup (Equimolar Aniline + Target) Step2 2. Electrophile Injection (Benzhydrylium Ion) Step1->Step2 Step3 3. Kinetic Monitoring (UV-Vis Absorbance Decay) Step2->Step3 Step4 4. Data Normalization (Calculate Mayr N Parameter) Step3->Step4

Self-validating competitive kinetic workflow for determining relative nucleophilicity.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Rationale: Kinetic nucleophilicity does not always translate perfectly to catalytic cycles due to steric bulk hindering oxidative addition or reductive elimination[4]. Validating the amine in a cross-coupling reaction provides practical utility data.

  • Catalyst Pre-activation: Combine Pd2​(dba)3​ (2 mol%) and XPhos (4 mol%) in anhydrous toluene. Stir for 15 minutes.

    • Why: XPhos is a bulky, electron-rich ligand specifically designed to facilitate the coupling of deactivated or sterically hindered anilines. Pre-activation ensures the formation of the active Pd(0)L1​ species before introducing competing coordinating amines.

  • Reagent Addition: Add 1.0 equiv of 4-chlorotoluene, 1.2 equiv of 2-Fluoro-3,5-dimethylaniline, and 1.5 equiv of sodium tert-butoxide ( NaOtBu ).

    • Why: NaOtBu is a strong base required to deprotonate the coordinated amine intermediate. The 1.2x excess of the aniline compensates for any competitive base-catalyzed side reactions.

  • Reaction and GC-FID Analysis: Heat to 90 °C for 4 hours. Quench with water, extract with ethyl acetate, and analyze via GC-FID using dodecane as an internal standard.

    • Why: GC-FID provides quantitative yield data, confirming whether the "push-pull" electronic nature of 2-Fluoro-3,5-dimethylaniline is sufficient to overcome the activation barrier of the catalytic cycle.

Conclusion

2-Fluoro-3,5-dimethylaniline occupies a strategic "Goldilocks" zone in synthetic chemistry. It is less nucleophilic than unsubstituted aniline due to the ortho-fluorine's inductive effect[1], yet significantly more reactive than heavily deactivated substrates like 2,4,6-trifluoroaniline or sterically encumbered 2-chloroanilines[4]. By understanding these fundamental electronic and steric causalities, researchers can rationally select halogenated anilines to optimize complex synthetic pathways.

References

  • Benchchem. An In-depth Technical Guide to the Nucleophilicity of Amino Groups in Benzenehexamine.5

  • Benchchem. Reactivity of 2,4,6-Triiodoaniline Compared to Other Halogenated Anilines: A Comprehensive Guide.1

  • Master Organic Chemistry. Nucleophilicity of Amines.3

  • MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.4

  • Royal Society of Chemistry (RSC). Anion Ligand Promoted Selective C-F Bond Reductive Elimination Enables C(sp2)-H Fluorination.2

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Safety Operating Guide

Comprehensive EHS Protocol: Handling and Disposal of 2-Fluoro-3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, EHS-compliant operational guide for the handling and disposal of 2-Fluoro-3,5-dimethylaniline.

As a halogenated aromatic amine, 2-Fluoro-3,5-dimethylaniline (CAS: 1780440-13-2) presents specific toxicological and environmental challenges. In drug development and synthetic chemistry laboratories, the disposal of this compound cannot be treated as an afterthought. Improper management risks exposure to highly toxic vapors, potential methemoglobinemia, and severe environmental contamination[1][2].

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step protocol for the safe accumulation, storage, and disposal of 2-Fluoro-3,5-dimethylaniline, ensuring strict compliance with the Resource Conservation and Recovery Act (RCRA) and institutional safety standards[3].

Hazard Profile and Logistical Parameters

To effectively manage the lifecycle of this chemical waste, personnel must first understand the causality behind its handling restrictions. Halogenated anilines are highly reactive with certain functional groups and require specialized destruction methods to prevent the release of toxic byproducts like nitrogen oxides (NOx) and hydrogen fluoride (HF)[1].

Table 1: Operational and Disposal Parameters for 2-Fluoro-3,5-dimethylaniline

ParameterSpecificationCausality & Rationale
Chemical Classification Halogenated Aromatic AmineHighly susceptible to violent exothermic reactions if mixed with strong oxidizers or acids[2].
Primary Hazards Toxic (Oral/Dermal/Inhalation), Aquatic ToxicityReadily absorbed through the skin; requires zero-drain-discharge policies and stringent PPE[1][2].
Container Compatibility Amber Glass, PTFE, or HDPEPrevents solvent permeation. Metal containers must be avoided to prevent corrosion from trace acidic impurities[4].
SAA Storage Limit < 55 GallonsMandated by EPA/RCRA regulations for Satellite Accumulation Areas to minimize catastrophic spill risks[5][6].
Final Disposition Commercial IncinerationMust be processed by licensed facilities equipped with catalytic scrubbers to neutralize NOx and HF emissions[1][4].

Waste Management Workflow

The following diagram illustrates the critical path for managing 2-Fluoro-3,5-dimethylaniline waste from the point of generation to final destruction.

G N1 1. Waste Generation: 2-Fluoro-3,5-dimethylaniline N2 2. Segregation: Isolate from Oxidizers & Acids N1->N2 N3 3. Primary Containment: HDPE or Amber Glass Vessel N2->N3 N4 4. SAA Storage: Secondary Containment & RCRA Labeling N3->N4 N5 5. EHS Transfer: Initiate Institutional Pickup Request N4->N5 N6 6. Final Disposition: Licensed Incineration (NOx/HF Scrubbers) N5->N6

Workflow for the EHS-compliant accumulation and disposal of halogenated aniline waste.

Step-by-Step Disposal Methodology

Under no circumstances should laboratory personnel attempt to chemically neutralize or treat 2-Fluoro-3,5-dimethylaniline waste on the benchtop. The following procedures govern the safe accumulation and transfer of the waste to professional EHS personnel.

Step 1: Point-of-Generation Segregation
  • Action: Dedicate a specific waste stream exclusively for halogenated anilines and compatible organic solvents.

  • Causality: Aniline derivatives can react violently with oxidizing agents (e.g., peroxides, nitrates, permanganates) and strong acids[2]. Mixing these waste streams in a single container can lead to rapid pressurization, heat generation, and container rupture.

Step 2: Primary Containment Selection
  • Action: Collect the waste in a chemically compatible container, such as an amber glass bottle or a High-Density Polyethylene (HDPE) carboy[3].

  • Causality: Amber glass protects the compound from photodegradation, which can generate unpredictable byproducts. The container must have a tight-fitting, screw-top lid. Funnels must be removed and the lid replaced immediately after every addition to comply with EPA emission standards for volatile toxic organics[3][5].

Step 3: RCRA-Compliant Labeling
  • Action: Affix a standardized "Hazardous Waste" label to the container before the first drop of waste is added[4][6].

  • Causality: Regulatory compliance requires the "cradle-to-grave" tracking of hazardous materials[3]. The label must explicitly state "2-Fluoro-3,5-dimethylaniline" (no chemical structures or abbreviations like "F-DMA"), list the estimated concentration, and check the "Toxic" hazard box[6][7].

Step 4: Satellite Accumulation Area (SAA) Storage
  • Action: Store the labeled container in a designated SAA that is at or near the point of generation and under the direct control of the operator[4][6].

  • Causality: SAA regulations strictly prohibit moving unlabeled or accumulating waste across hallways or public areas[5]. The container must be placed inside a secondary containment tray capable of holding 110% of the primary container's volume to mitigate the risk of accidental spills reaching floor drains[3][5]. Zero drain disposal is permitted [5][7].

Step 5: EHS Transfer and Final Disposition
  • Action: Once the container is 90% full, or within the institutional time limit (often 3 days from the date the container is declared full), submit a waste pickup request through your institution's EHS portal (e.g., SciShield, EHS Assistant)[7][8].

  • Causality: 2-Fluoro-3,5-dimethylaniline must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard method of destruction is high-temperature incineration equipped with catalytic or thermal devices and scrubbers specifically designed to remove nitrogen oxides and fluorinated gases from the flue stream[1].

Decontamination of Laboratory Glassware

Glassware that has come into contact with 2-Fluoro-3,5-dimethylaniline cannot be washed in a standard sink until it has been properly decontaminated.

  • First Rinse: The first rinseate from chemically contaminated glassware must be collected using a compatible solvent (e.g., methanol or ethyl acetate) and disposed of in the hazardous waste container[5].

  • Subsequent Rinses: Only after the primary toxic residue has been captured in the hazardous waste stream can the glassware undergo standard washing procedures[5][7].

References
  • Stanford Environmental Health & Safety. Chemical Waste Disposal. Stanford University. Available at:[Link]

  • UMass Amherst Environmental Health & Safety. Hazardous Waste. University of Massachusetts Amherst. Available at: [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal. The University of Chicago. Available at:[Link]

  • Michigan Tech Environmental Health and Safety. Hazardous Waste Collection and Disposal Procedures. Michigan Technological University. Available at: [Link]

  • Harvard Environmental Health and Safety. Chemical and Hazardous Waste. Harvard University. Available at: [Link]

  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals. Purdue University. Available at: [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. State of New Jersey. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.